molecular formula C11H16F3N3O B8174230 4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B8174230
M. Wt: 263.26 g/mol
InChI Key: ZUTNSNGSGUWCQP-UHFFFAOYSA-N
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Description

4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a synthetic compound with a unique structure, consisting of a piperidine ring bonded to a pyrazole moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves several steps:

  • Formation of the Pyrazole Moiety: : Starting with the base-catalyzed cyclization of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring.

  • Introduction of the Trifluoroethyl Group: : Reacting the pyrazole ring with a trifluoroethylating agent under controlled conditions.

  • Ether Linkage Formation:

Industrial Production Methods

For industrial-scale production, the process involves:

  • Batch Synthesis: : Utilizing large reactors for stepwise addition of reagents under precise temperature and pressure control.

  • Purification: : Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: : It can be reduced using agents like lithium aluminum hydride to produce less oxidized derivatives.

  • Substitution: : The piperidine and pyrazole rings can undergo various substitution reactions, including nucleophilic substitutions with halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Nucleophiles such as halides or amines under basic conditions.

Major Products

  • Oxidation Products: : Corresponding oxides and hydroxides.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Used as a ligand in catalytic cycles due to its nitrogen-containing rings which can coordinate with metals.

Biology

  • Enzyme Inhibition: : Investigated for potential inhibition of enzymes with active sites compatible with its structure.

Medicine

  • Drug Development: : Explored as a scaffold for designing drugs targeting specific receptors in the nervous system.

Industry

  • Material Science: : Used in the synthesis of polymers and materials with specialized properties.

Mechanism of Action

The compound’s effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety plays a key role in binding to active sites, while the trifluoroethyl group enhances the binding affinity due to its electron-withdrawing nature.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole

  • 4-(2,2,2-Trifluoroethyl)oxymethyl-pyridine

  • Piperidine derivatives with ether linkages

Uniqueness

The compound’s uniqueness lies in the combination of a piperidine ring with a pyrazole moiety linked via an ether bond, alongside the trifluoroethyl group which imparts distinctive physicochemical properties.

By understanding 4-(((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine in these dimensions, its potential in various scientific domains can be effectively harnessed.

Properties

IUPAC Name

4-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O/c12-11(13,14)8-17-6-10(5-16-17)18-7-9-1-3-15-4-2-9/h5-6,9,15H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTNSNGSGUWCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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